(2-Methyl-1H-benzimidazol-1-YL)acetonitrile
Overview
Description
(2-Methyl-1H-benzimidazol-1-YL)acetonitrile is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
(2-Methyl-1H-benzimidazol-1-yl)acetonitrile has been explored in various synthetic pathways and chemical modifications. For instance, its use in the synthesis of α-benzylthiobenzimidazoleacetonitriles, which further undergo chemoselective reduction, demonstrates its role in creating structurally diverse compounds (Sadhu, Rao, Reddy, & Dubey, 2016). Similarly, its unexpected regiospecific reduction in certain reactions highlights its potential for producing unique chemical structures (Dubey & Prasada Reddy, 2007).
Heterocyclic Compound Formation
This compound is integral in forming various heterocyclic compounds. For instance, its reactions with propiolic esters have led to the formation of methyl 3-trans-(benzimidazol-1-yl)acrylates and other heterocyclic structures (Acheson & Verlander, 1973). These reactions are significant for developing new molecules with potential applications in different fields of chemistry and pharmaceuticals.
Pharmacological Research
In pharmacological research, this compound has been used as a starting material for synthesizing new polynuclear heterocyclic compounds containing benzimidazole derivatives. These synthesized compounds have shown promising antimicrobial activity, demonstrating the compound's utility in developing new antimicrobial agents (Bassyouni et al., 2012).
Complex Molecular Structures
The compound also plays a role in the formation of complex molecular structures. For instance, it has been used in the synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties, contributing to the development of novel chemical entities with potential applications in various fields (Kheder et al., 2014).
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYCTZWIDBOUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588659 | |
Record name | (2-Methyl-1H-benzimidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-87-9 | |
Record name | (2-Methyl-1H-benzimidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.